3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro and fluorophenyl groups, as well as a thiazolo-triazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluorophenyl group is introduced to the thiazolo-triazole core.
Attachment of the Benzamide Moiety: The final step involves coupling the dichlorobenzamide with the thiazolo-triazole intermediate using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification protocols such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under conditions such as reflux or in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of bioactive thiazole and triazole rings.
Biological Studies: The compound can be used in studies investigating the mechanisms of action of thiazole and triazole derivatives.
Chemical Biology: It can serve as a probe to study protein-ligand interactions, particularly with enzymes or receptors that interact with thiazole or triazole moieties.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The thiazole and triazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The dichloro and fluorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(2-naphthyl)benzamide: Similar in structure but lacks the thiazolo-triazole moiety.
2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide: Contains a dichlorophenyl group but has an imidazo-phenazine core instead of thiazolo-triazole.
3-(3-Fluorophenyl)-aziridine-2-carboxylic acid tert-butyl ester: Shares the fluorophenyl group but has an aziridine core.
Uniqueness
The uniqueness of 3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide lies in its combination of dichloro, fluorophenyl, and thiazolo-triazole moieties, which may confer unique biological activities and binding properties compared to other similar compounds.
Properties
CAS No. |
921091-09-0 |
---|---|
Molecular Formula |
C19H13Cl2FN4OS |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
InChI |
InChI=1S/C19H13Cl2FN4OS/c20-15-5-4-12(9-16(15)21)18(27)23-7-6-14-10-28-19-24-17(25-26(14)19)11-2-1-3-13(22)8-11/h1-5,8-10H,6-7H2,(H,23,27) |
InChI Key |
ADMPKABKXLSIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.